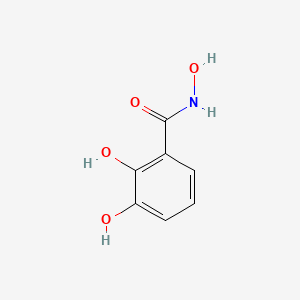

N,2,3-trihydroxybenzamide

Description

Contextualization within Polyhydroxybenzamide Chemistry

Polyhydroxybenzamides are a class of organic compounds that feature a benzamide (B126) core with multiple hydroxyl groups attached to the benzene (B151609) ring. ontosight.ai This structural motif is of significant interest in medicinal chemistry and materials science. The number and position of the hydroxyl groups can profoundly influence the compound's properties, such as solubility, and its ability to interact with biological molecules. ontosight.ai

N,2,3-trihydroxybenzamide is one isomer within the broader family of trihydroxybenzamides. The specific placement of its hydroxyl groups distinguishes it from other isomers like 2,3,4-trihydroxybenzamide (B8443314) and 3,4,5-trihydroxybenzamide. smolecule.com This unique arrangement can lead to distinct biological activities and applications. For instance, while some polyhydroxybenzamide derivatives are explored for their antioxidant properties due to the radical-scavenging ability of the hydroxyl groups, others are investigated for their potential as enzyme inhibitors or as building blocks for more complex molecules. ontosight.ai

The reactivity of this compound is influenced by its functional groups. The amide group can participate in nucleophilic acyl substitution reactions, while the hydroxyl groups can undergo oxidation to form quinones or be esterified. smolecule.com These reactions highlight the compound's versatility in synthetic organic chemistry. smolecule.com

Historical Perspectives in Benzamide Derivative Research

Benzamide, the parent compound of this compound, is a simple amide derivative of benzoic acid. wikipedia.org Research into benzamide and its derivatives has a long history, with a significant focus on their pharmacological potential. Substituted benzamides have been developed into a number of commercial drugs. wikipedia.org

The exploration of benzamide derivatives has expanded over time to include a wide range of structural modifications, leading to compounds with diverse applications. For example, research has been conducted on their use as antiprion agents, smoothened antagonists in cancer therapy, and as potential treatments for various other diseases. nih.govnih.gov This extensive body of research on benzamide derivatives provides a rich context for understanding the potential of newer compounds like this compound. The continuous development of synthetic methodologies has also been a crucial aspect of this research, enabling the creation of novel benzamide structures with tailored properties. nanobioletters.comresearchgate.net

Current Research Landscape and Future Directions for Trihydroxybenzamides

Current research on trihydroxybenzamides, including this compound, is often focused on their potential biological activities. For instance, compounds with similar structures have shown potential as antimicrobial agents, antioxidants, and anti-inflammatory agents. smolecule.com The ability of the trihydroxamate group to inhibit specific enzymes is also an area of active investigation. smolecule.com

Some trihydroxybenzamide derivatives have been studied for their potential as inhibitors of photosynthetic electron transport, suggesting possible applications in agriculture as herbicides. nih.gov The specific substitution pattern of the hydroxyl groups is a key determinant of this activity. nih.gov

Future research is likely to continue exploring the therapeutic potential of trihydroxybenzamides. This includes designing and synthesizing new derivatives with enhanced potency and selectivity for specific biological targets. Further investigation into the mechanisms of action of these compounds at a molecular level will be crucial for their development as potential therapeutic agents or for other applications in materials science and agriculture. smolecule.com

Below is an interactive data table summarizing the properties of this compound and related compounds.

| Compound Name | Molecular Formula | Key Research Areas |

| This compound | C7H7NO4 | Potential antimicrobial, antioxidant, and anti-inflammatory properties. smolecule.com |

| 2,3,4-Trihydroxybenzamide | C7H7NO4 | Antiviral activity. |

| 3,4,5-Trihydroxybenzamide | C7H7NO4 | Antiviral activity. |

| N-Pentyl-3,4,5-trihydroxybenzamide | C12H17NO4 | Potential antimicrobial, antioxidant, or anti-inflammatory effects. ontosight.ai |

| 3-Nitro-2,4,6-trihydroxybenzamide | C7H6N2O6 | Photosynthetic electron transport inhibition. nih.gov |

| N-Octyl-3-nitro-2,4,6-trihydroxybenzamide | C15H22N2O6 | Potential enzyme inhibition and antimicrobial properties. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N,2,3-trihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-3-1-2-4(6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDAFVPRXYXHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320036 | |

| Record name | N,2,3-trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16053-97-7 | |

| Record name | Benzamide,2,3-trihydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,3-trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2,3-TRIHYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRT9JU4WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,2,3 Trihydroxybenzamide

Approaches to Benzamide (B126) Core Synthesis

The formation of the benzamide core is a critical step in the synthesis of N,2,3-trihydroxybenzamide. This can be achieved through several methods, including direct amidation reactions and the derivatization of precursors.

Direct Amidation Reactions

Direct amidation involves the reaction of a carboxylic acid or its derivative with an amine. In the context of this compound synthesis, this typically involves the reaction of 2,3-dihydroxybenzoic acid with an aminating agent. smolecule.com One common method is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This is often achieved by treating the acid with thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF). The resulting acid chloride is then reacted with an amine to form the amide.

Another approach involves the use of coupling agents to facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Precursor Derivatization Strategies

Precursor derivatization offers an alternative route to the benzamide core. This strategy involves modifying a precursor molecule that already contains some of the desired structural features. For instance, a starting material containing a nitro group can be reduced to an amine, which is then acylated to form the benzamide. Subsequent hydroxylation steps can then be performed to introduce the hydroxyl groups. smolecule.com

Regioselective Hydroxylation Techniques for Trihydroxy Substitution

Introducing three hydroxyl groups onto the benzene (B151609) ring in a specific, or regioselective, manner is a significant challenge in the synthesis of this compound. The positions of these hydroxyl groups are crucial for the compound's properties and biological activity.

One strategy involves the use of directing groups, which can guide the hydroxylation to specific positions on the aromatic ring. nih.gov For example, an existing functional group on the benzamide can be used to direct incoming hydroxyl groups to the ortho and para positions. The choice of hydroxylating agent is also critical. Reagents such as hydrogen peroxide, often in the presence of a catalyst, can be used to introduce hydroxyl groups. smolecule.com The reaction conditions, including pH and temperature, must be carefully controlled to achieve the desired regioselectivity. nih.gov

In some cases, a multi-step approach is necessary. This might involve the introduction of one or two hydroxyl groups, followed by further functionalization and a final hydroxylation step to achieve the desired trihydroxy substitution pattern.

Protecting Group Chemistry in this compound Synthesis

The synthesis of a molecule with multiple reactive functional groups, such as this compound, often requires the use of protecting groups. wikipedia.orgorganic-chemistry.org These are chemical moieties that are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org

In the synthesis of this compound, the hydroxyl groups are particularly susceptible to unwanted reactions, such as oxidation or esterification. smolecule.com To prevent this, they can be protected with groups like ethers or acetals. wikipedia.orgpressbooks.pub The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal once the desired transformations are complete. organic-chemistry.orguchicago.edu

For example, the hydroxyl groups of a precursor like 2,3-dihydroxybenzoic acid might be protected before the amidation step. chemicalbook.com After the benzamide core has been successfully formed, the protecting groups are removed in a deprotection step to yield the final this compound. wikipedia.org An effective protecting group strategy ensures high yields and minimizes the formation of side products. organic-chemistry.org

Catalytic Methods in this compound Formation

Catalysis plays a vital role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound synthesis, catalysts can be employed in several key steps.

For instance, metal catalysts, such as those based on palladium or nickel, can be used in cross-coupling reactions to form the carbon-carbon bonds necessary to build the benzamide scaffold. nih.govresearchgate.net These catalysts can also be used to introduce functional groups in a regioselective manner.

Furthermore, biocatalysts, or enzymes, are increasingly being used in chemical synthesis. researchgate.net Enzymes can offer high levels of selectivity and can operate under mild reaction conditions. For example, a hydroxylase enzyme could potentially be used to introduce the hydroxyl groups onto the benzamide ring with precise control over their position.

The development of novel catalysts is an active area of research, and new catalytic methods are continually being applied to the synthesis of complex molecules like this compound. chemrxiv.orgrsc.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. youtube.com These principles can be applied to the synthesis of this compound to reduce its environmental impact.

One key aspect of green chemistry is the use of less hazardous reagents and solvents. youtube.com For example, replacing toxic solvents with water or other benign alternatives can significantly improve the safety and sustainability of a synthesis. Another principle is to maximize atom economy, which means designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalytic methods, as discussed in the previous section, are often considered a green chemistry approach because they can reduce the amount of waste generated and allow for reactions to be carried out under milder conditions. The use of biocatalysts is particularly aligned with the principles of green chemistry, as enzymes are biodegradable and can often be used in aqueous solutions.

By applying the principles of green chemistry, it is possible to develop synthetic routes to this compound that are not only efficient and selective but also environmentally responsible.

Spectroscopic Characterization and Structural Elucidation of N,2,3 Trihydroxybenzamide

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of N,2,3-trihydroxybenzamide is characterized by distinct absorption bands that correspond to specific molecular vibrations. The presence of hydroxyl (O-H) and amine (N-H) groups is typically indicated by broad absorption bands in the high-frequency region, generally between 3200 and 3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band, usually found in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amide group can be found in the 1200-1400 cm⁻¹ range. Bending vibrations of the methylene (B1212753) group (-CH₂-) in related structures have been observed around 1481 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. In studies of similar molecules, Raman spectra have been used to identify benzene ring modes. nih.gov Excitation in the visible charge-transfer bands or the near-ultraviolet π-π* bands can enhance Raman bands associated with these ring modes. nih.gov For related compounds, pronounced Raman peaks corresponding to specific vibrational modes have been identified, such as the A1g and Eg modes in single-crystalline structures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms. In this compound, the aromatic protons on the benzene ring would typically appear as a multiplet in the downfield region of the spectrum, generally between 6.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the positions of the hydroxyl and amide substituents. For instance, in a related compound, 2,3-dihydroxybenzaldehyde, the aromatic protons appear as a multiplet in the range of 6.54-6.93 ppm in DMSO-d6. rsc.org The protons of the hydroxyl groups and the amide NH₂ group are expected to be observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. In a similar structure, 2,2',3-trihydroxy-5-methoxybiphenyl, the hydroxyl protons were observed in specific regions of the ¹H NMR spectrum. researchgate.net

¹³C NMR Spectroscopy Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with the carbons attached to the hydroxyl groups being the most deshielded. For example, in 2,3-dihydroxybenzaldehyde, the carbon atoms of the benzene ring show signals at 116.3, 116.8, 118.4, 124.1, 147.4, and 149.8 ppm in DMSO-d6. rsc.org The chemical shifts of the carbons in this compound would be influenced by the electronic effects of the three hydroxyl groups and the amide group.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal the coupling relationships between the adjacent aromatic protons, aiding in their specific assignment. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. sdsu.eduwikipedia.org This allows for the direct assignment of the protonated aromatic carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comemerypharma.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the amide group to the benzene ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY can provide valuable information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation of benzamides in mass spectrometry often involves the loss of the amino group (NH₂) to form a resonance-stabilized benzoyl cation. researchgate.net This cation can then undergo further fragmentation. researchgate.net For this compound, logical losses of fragments such as water (H₂O) from the hydroxyl groups or carbon monoxide (CO) could also be expected. whitman.edu The presence of nitrogen in the molecule dictates that a compound with an odd number of nitrogen atoms will have an odd molecular weight. whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.org Organic molecules with chromophores, such as the benzene ring and the carbonyl group in this compound, absorb UV or visible light, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. uobabylon.edu.iq The π → π* transitions, which are typically more intense, arise from the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. libretexts.org The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. libretexts.org The presence of hydroxyl groups as auxochromes attached to the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. uobabylon.edu.iq For comparison, the UV-Vis absorption peaks for permanganate (B83412) have been observed at 310 nm and 530 nm, while chlorophyll (B73375) shows peaks around 440 nm and 660 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of a molecule's three-dimensional arrangement in the solid state is accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.

Despite a thorough search of available scientific literature and crystallographic databases, specific X-ray diffraction data for this compound could not be located. The successful growth of a single crystal suitable for X-ray analysis is a prerequisite for such a study and can often be a challenging step.

However, the importance of such a study for this compound can be understood by examining the crystallographic data of related benzamide (B126) derivatives. X-ray crystallography is the most effective method for determining the absolute configuration and detailed structural parameters of a molecule, which are essential for applications like rational drug design and functional studies. nih.govthepharmajournal.com

Were crystallographic data available for this compound, it would reveal key structural features, including:

Molecular Conformation: The planarity of the benzene ring and the orientation of the amide and hydroxyl substituents.

Intramolecular Hydrogen Bonding: The presence of hydrogen bonds between the ortho-hydroxyl group (at position 2) and the amide group, which would significantly influence the molecule's conformation.

Intermolecular Interactions: A detailed map of how individual molecules pack together in the crystal lattice. For a molecule with multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), an extensive network of hydrogen bonds is expected to be a dominant feature, profoundly influencing properties like melting point and solubility. nih.govresearchgate.net

Illustrative Example: Crystal Structure of a Related Benzamide Derivative

A typical set of crystallographic data that would be determined is presented in the table below, using N-(2,3-difluorophenyl)-2-fluorobenzamide as an example.

Interactive Table: Example Crystallographic Data for N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Formula Weight | 251.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.9556 (2) |

| b (Å) | 5.6718 (3) |

| c (Å) | 19.6250 (15) |

| β (°) | 96.618 (6) |

| Volume (ų) | 547.93 (6) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.522 |

| Hydrogen Bonding | 1D amide⋯amide chains along the a-axis direction |

This detailed structural insight, if available for this compound, would be invaluable for correlating its structure with its chemical reactivity and potential biological functions.

Theoretical and Computational Investigations of N,2,3 Trihydroxybenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic characteristics of molecules. multidisciplinaryjournals.comchemrxiv.org By employing various functionals and basis sets, DFT calculations can provide accurate predictions of molecular geometries, electronic orbital energies, vibrational frequencies, and spectroscopic properties.

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. mdpi.com For N,2,3-trihydroxybenzamide, this process would typically be carried out using a DFT method, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p). manchester.ac.uk The optimization ensures that the calculated properties are representative of the molecule's most stable conformation. researchgate.net The resulting optimized structure would provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | ~0 |

| C-O (hydroxyl) | ~1.36 | - | - |

| C-C (amide) | ~1.51 | - | - |

| C=O (amide) | ~1.24 | - | - |

| C-N (amide) | ~1.34 | - | - |

| N-H | ~1.01 | - | - |

| O-H | ~0.97 | - | - |

| C-C-N | - | ~117 | - |

| O=C-N | - | ~123 | - |

| C-N-H | - | ~120 | - |

Note: The values in this table are typical approximate ranges for similar organic molecules and should be confirmed by specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich dihydroxybenzene ring, while the LUMO may be centered on the benzamide (B126) moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. scispace.com DFT calculations, often using the B3LYP functional, are employed to determine the energies of these frontier molecular orbitals. dergipark.org.trscispace.com

Table 2: Predicted HOMO-LUMO Energies and Gap for this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values require dedicated DFT calculations for this compound.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. dergipark.org.trnist.gov These calculations help in identifying the characteristic vibrational modes associated with different functional groups within the molecule. youtube.comvasp.at For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, N-H stretching of the amide group, C=O stretching of the carbonyl group, and various C-C stretching and bending modes of the aromatic ring. The calculated frequencies are often scaled to better match experimental data. nist.govvasp.at

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3400 - 3600 |

| N-H (amide) | Stretching | 3300 - 3500 |

| C=O (amide) | Stretching | 1650 - 1680 |

| C-N (amide) | Stretching | 1200 - 1350 |

| C-O (hydroxyl) | Stretching | 1000 - 1200 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: These are general ranges and the precise frequencies would be determined by DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.gov Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. pdx.eduresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. researchgate.net Predictions for this compound would involve calculating the chemical shifts for the aromatic protons, the amide proton, and the various carbon atoms in the molecule. These theoretical values can then be compared with experimental data to confirm the molecular structure. ucl.ac.ukliverpool.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| Amide Proton (N-H) | 7.5 - 9.0 |

| Hydroxyl Protons (O-H) | 9.0 - 12.0 |

| Aromatic Carbons | 110 - 150 |

| Carbonyl Carbon (C=O) | 165 - 175 |

Note: These are estimated ranges. Accurate prediction requires specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the carbonyl and hydroxyl groups. rsc.orgconicet.gov.ar The solvent environment can also be included in these calculations to provide more realistic predictions. conicet.gov.ar

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~280 - 320 | Value |

| n → π | ~330 - 360 | Value |

Note: The exact λmax and oscillator strengths are dependent on the specific TD-DFT calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational chemistry, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures.

For a class of compounds like hydroxybenzamides, QSAR studies can elucidate the key molecular features governing their biological effects. In a representative study on a series of 3-Nitro-2,4,6-trihydroxybenzamide derivatives, which are structurally related to this compound, QSAR analysis was employed to understand their efficacy as photosynthetic electron transport inhibitors. nih.gov The investigation revealed that the presence of hydroxyl (–OH) and nitro (–NO2) groups were significant determinants of inhibitory activity. nih.gov

A typical 2D-QSAR model is developed using multiple linear regression (MLR) to establish a mathematical relationship between molecular descriptors and biological activity. researchgate.net The robustness of such a model is assessed through statistical parameters like the correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and the predictive ability on an external test set (pred_r²). nih.gov For instance, a study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives yielded a 2D-QSAR model with an r² of 0.8544 and a q² of 0.7139, indicating a strong correlation and good internal predictivity. nih.gov The external predictive ability was confirmed with a pred_r² of 0.7753. nih.gov

Key descriptors often identified in such studies for hydroxybenzamide derivatives include electronic, steric, and lipophilic parameters. A 3D-QSAR model, employing techniques like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), can further refine these insights by considering the three-dimensional fields surrounding the molecules. nih.gov A pharmacophore model derived from such studies might highlight essential features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, guiding the design of more potent analogues. nih.gov

Table 1: Representative QSAR Model Statistics for Hydroxybenzamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.8544 nih.gov | Represents the proportion of variance in the biological activity that is predictable from the descriptors. |

| q² (Cross-validated r²) | 0.7139 nih.gov | Measures the internal predictive ability of the model. |

| pred_r² (External r²) | 0.7753 nih.gov | Assesses the model's ability to predict the activity of an external set of compounds. |

| Selected Descriptors | ||

| SsOHcount | - | Count of hydroxyl groups attached to a single bond, often crucial for hydrogen bonding. nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These studies are crucial for elucidating the mechanism of action and for structure-based drug design.

In a hypothetical molecular docking study of this compound, the compound would be docked into the active site of a relevant enzyme, for example, cyclooxygenase (COX) or acetylcholinesterase, depending on the therapeutic target of interest. nih.govnih.gov The docking protocol involves preparing the 3D structure of both the ligand and the receptor, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. researchgate.net

The binding interactions of this compound would likely be characterized by a network of hydrogen bonds formed by its multiple hydroxyl groups and the amide functionality. These groups can interact with key amino acid residues in the active site, such as arginine, tyrosine, and serine. nih.gov The catechol moiety (the 2,3-dihydroxybenzene part) could also engage in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine or tryptophan. nih.gov

The results of a docking study are typically visualized to analyze the binding mode and the key interactions. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. For comparison, docking studies on other substituted benzamides have reported binding energies that correlate with their experimentally determined inhibitory activities. researchgate.net

Table 2: Illustrative Molecular Docking Interaction Data

| Interacting Residue (Example) | Interaction Type | Potential Functional Group of this compound |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond | Hydroxyl group, Amide oxygen |

| Tyrosine (Tyr) | Hydrogen Bond | Hydroxyl group, Amide nitrogen |

| Serine (Ser) | Hydrogen Bond | Hydroxyl group |

| Phenylalanine (Phe) | Pi-Pi Stacking | Benzene (B151609) ring |

| Tryptophan (Trp) | Pi-Pi Stacking / Cation-Pi | Benzene ring |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms at a molecular level is fundamental for optimizing synthetic routes and for comprehending metabolic pathways. Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools to elucidate the intricate details of chemical reactions. mdpi.comrsc.org

The study of the reaction mechanism of this compound could focus on its synthesis, for instance, the amidation of 2,3-dihydroxybenzoic acid, or its potential metabolic transformations. Computational investigations would involve mapping the potential energy surface of the reaction, identifying transition states, intermediates, and products. researchgate.net

Furthermore, theoretical calculations can shed light on the reactivity of this compound itself. For instance, the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its electron-donating and accepting capabilities. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Nitro-2,4,6-trihydroxybenzamide |

| Arginine |

| Tyrosine |

| Serine |

| Phenylalanine |

| Tryptophan |

Coordination Chemistry of N,2,3 Trihydroxybenzamide

Metal-Ligand Complex Formation

The formation of a metal-ligand complex is a fundamental concept in coordination chemistry. It involves the donation of a pair of electrons from the ligand (a Lewis base) to the metal ion (a Lewis acid), forming a coordinate covalent bond. The ability of N,2,3-trihydroxybenzamide to form stable complexes with various metal ions is a key area of study.

Chelation Mechanisms and Binding Sites

This compound possesses multiple potential binding sites, allowing it to act as a multidentate ligand. The key to its chelating ability lies in the arrangement of its hydroxyl (-OH) and amide (-CONH2) functional groups. The three hydroxyl groups on the benzene (B151609) ring and the oxygen and nitrogen atoms of the amide group can all potentially donate lone pairs of electrons to a metal ion. This allows the ligand to wrap around the metal ion, forming a stable, ring-like structure known as a chelate. The specific coordination mode can vary depending on the metal ion and the reaction conditions. The presence of multiple binding sites allows for the formation of stable five- or six-membered chelate rings, which is entropically favored.

Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry of a metal complex refers to the ratio of metal ions to ligands in the complex. This can be determined using various techniques, such as molar ratio methods and continuous variation methods. scispace.com The stability of these complexes is quantified by their stability constants (also known as formation constants), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligands in solution. scispace.com A high stability constant indicates a strong metal-ligand interaction and a stable complex. scispace.com The stability of complexes with divalent metal ions has been observed to follow the trend Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺. researchgate.net

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes of this compound typically involves reacting a salt of the desired metal with the ligand in a suitable solvent. nih.govnih.gov The resulting complexes can then be isolated as solid precipitates. sbmu.ac.irajol.info

Characterization of these complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometry. ajol.info

Molar Conductivity Measurements: These measurements, typically performed in a solvent like DMF, indicate whether the complex is an electrolyte or non-electrolyte, providing insights into its structure. sbmu.ac.ir

Spectroscopic Methods: Techniques such as FT-IR, UV-Vis, and NMR spectroscopy are invaluable for elucidating the structure of the complexes. nih.govfortunejournals.commdpi.com

Role of this compound as a Chelating Agent for Transition Metals

This compound exhibits a strong affinity for transition metal ions. fortunejournals.com This is due to the availability of both hard (oxygen from hydroxyl groups) and borderline (nitrogen from the amide group) donor atoms, allowing it to effectively coordinate with a wide range of transition metals which are typically borderline or hard Lewis acids. The chelate effect, where the formation of multiple bonds by a single ligand leads to a more stable complex, is a key factor in its effectiveness as a chelating agent. This property makes it a subject of interest for various applications, including its potential use as an iron chelating agent. nih.gov

Spectroscopic Analysis of this compound Metal Complexes

Spectroscopic techniques provide detailed information about the coordination environment of the metal ion and the changes the ligand undergoes upon complexation.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand's functional groups upon coordination can be observed in the IR spectrum. For instance, a shift in the C=O stretching frequency of the amide group or the O-H stretching frequencies of the hydroxyl groups can indicate their involvement in bonding with the metal ion. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation are indicative of coordination. nih.govfortunejournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. nih.gov Shifts in the chemical shifts of the protons and carbons of the ligand upon complexation can reveal the binding sites.

Theoretical Modeling of this compound Coordination

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies of coordination complexes. unibas.it These theoretical models can be used to:

Predict the most stable geometry of the metal complexes.

Calculate the electronic structure and bonding characteristics.

Estimate stability constants and pKa values. rsc.org

Simulate spectroscopic properties, which can then be compared with experimental data to validate the proposed structures.

Theoretical calculations provide valuable insights into the nature of the metal-ligand interactions and can help in understanding the factors that govern the stability and reactivity of this compound complexes. rsc.org

Investigation of Biological Activities of N,2,3 Trihydroxybenzamide in in Vitro Systems

Enzyme Inhibition Studies

Catechol-O-methyltransferase (COMT) Inhibition Potential

N,2,3-trihydroxybenzamide, due to its catechol-like structure, is investigated for its potential to inhibit Catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamines. nih.gov The Val158Met polymorphism of the human COMT gene influences the enzyme's activity and has been linked to the functionality of the prefrontal cortex. nih.gov Inhibition of COMT can lead to elevated levels of catecholamines like dopamine (B1211576) in the prefrontal cortex, which may have implications for cognitive functions. nih.gov Compounds with a catechol structure are known to interact with the catechol-binding site of COMT. nih.gov For instance, 2,3-dihydroxypyridine, a structural analog, acts as a competitive inhibitor of COMT with an inhibitor constant (Ki) of 15 µM. nih.gov This suggests that this compound could potentially modulate COMT activity, a hypothesis that warrants further investigation to understand its specific inhibitory mechanism and therapeutic relevance.

Prostaglandin (B15479496) Biosynthesis Pathway Modulation (e.g., COX, Lipoxygenase)

This compound and its derivatives are being explored for their ability to modulate the prostaglandin biosynthesis pathway, which is central to inflammation. nih.govresearchgate.netbio-rad.com This pathway involves key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netbio-rad.com

Cyclooxygenase (COX) Inhibition:

The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in maintaining homeostasis, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. nih.govresearchgate.net Inhibition of COX-2 reduces the production of prostaglandins, thereby alleviating pain and inflammation. nih.gov While direct studies on this compound's COX inhibition are limited, related compounds with similar structural motifs have shown significant and selective COX-2 inhibitory activity. nih.govresearchgate.net For example, certain hybrid molecules incorporating a 1,2,3-triazole and a benzenesulfonamide (B165840) moiety have demonstrated potent and selective COX-2 inhibition, exceeding that of the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov

Lipoxygenase (LOX) Inhibition:

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Derivatives of 3-nitro-2,4,6-trihydroxybenzamide have been identified as potent inhibitors of human 5-LO. tandfonline.com In one study, an N-phenylbutyl derivative was found to be approximately 30 times more active than caffeic acid, a known 5-LO inhibitor. tandfonline.com The inhibitory activity of these derivatives is influenced by the nature of the substituent on the amide nitrogen, with bulkier, lipophilic groups enhancing the activity. tandfonline.com This suggests that this compound could serve as a scaffold for developing novel 5-LO inhibitors.

| Enzyme Target | Compound Type | Key Findings |

| COX-2 | Hybrid molecules with 1,2,3-triazole and benzenesulfonamide | Showed more potent and selective inhibition than celecoxib in vitro and in vivo. nih.govresearchgate.net |

| 5-LO | 3-Nitro-2,4,6-trihydroxybenzamide derivatives | N-phenylbutyl derivative was ~30 times more active than caffeic acid. tandfonline.com |

Ceramide Desaturase (Des1) Modulation

Ceramide desaturase (Des1) is a key enzyme in the de novo ceramide synthesis pathway, converting dihydroceramide (B1258172) to ceramide. nih.gov The modulation of this enzyme's activity has been implicated in cellular responses to stress, such as hypoxia and oxidative stress. nih.govnih.gov Studies have shown that oxidative stress can lead to a potent inhibition of dihydroceramide desaturase activity, resulting in a significant increase in dihydroceramide levels without altering the total ceramide levels. nih.gov This suggests that the regulation of Des1 activity is a critical checkpoint in ceramide metabolism under stress conditions. While direct studies on the effect of this compound on Des1 are not available, its known antioxidant properties suggest a potential for indirect modulation of this enzyme by mitigating oxidative stress.

Antioxidant Mechanisms and Radical Scavenging Activity

This compound belongs to the class of hydroxy-substituted aromatic compounds, which are recognized for their antioxidant properties. smolecule.com This activity is largely attributed to their ability to scavenge free radicals, which are implicated in a variety of diseases related to oxidative stress. smolecule.com

The antioxidant and radical scavenging activity of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov The effectiveness of a compound in these assays is typically expressed as the SC50 value, which is the concentration required to scavenge 50% of the free radicals. mdpi.com Studies on structurally related hydroxybenzylidene hydrazines have shown that the number and position of hydroxyl groups on the benzylidene moiety significantly influence the radical scavenging activity. mdpi.com Specifically, compounds with three hydroxyl groups demonstrated the most effective scavenging of galvinoxyl radicals. mdpi.com

The proposed mechanism for the antioxidant activity of phenolic compounds like this compound involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. nih.gov The redox potential of the compound also plays a crucial role in its antioxidant capacity. nih.gov

in vitro Antiviral Activity Assessments

The potential of this compound and related compounds as antiviral agents has been investigated, particularly against flaviviruses.

Flaviviruses (e.g., Zika, Dengue, West Nile virus)

Flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV), are significant human pathogens transmitted by mosquitoes. nih.gov A key target for antiviral drug development against these viruses is the viral envelope (E) protein, which is crucial for viral entry into host cells through membrane fusion. nih.govnih.govmerckmillipore.com

Several small molecules have been identified that inhibit flavivirus infection by targeting the E protein. For instance, the cyanohydrazone 3-110-22 has demonstrated broad-spectrum activity, inhibiting the infectivity of DENV, ZIKV, and Japanese Encephalitis Virus (JEV) at micromolar concentrations. nih.govnih.gov This compound is believed to bind to a conserved pocket on the E protein, thereby inhibiting the conformational changes required for membrane fusion. nih.gov

Another critical target for antiviral intervention is the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein and is highly conserved among flaviviruses. nih.govnih.govnih.gov Inhibition of this protease is lethal for viral replication. nih.gov While specific studies on this compound are limited, the exploration of diverse chemical scaffolds for their ability to inhibit these key viral targets is an active area of research. nih.govdtic.mil

| Virus | Viral Target | Inhibitor Type | Key Findings |

| DENV, ZIKV, JEV | Envelope (E) protein | Cyanohydrazones (e.g., 3-110-22) | Inhibit viral entry by blocking membrane fusion. nih.govnih.gov |

| Flaviviruses | NS2B-NS3 protease | Various small molecules | Inhibition of protease activity is lethal to the virus. nih.govnih.gov |

Human Immunodeficiency Virus (HIV)

An extensive review of scientific literature did not yield specific in vitro studies on the activity of this compound against the Human Immunodeficiency Virus (HIV). While various benzamide (B126) derivatives have been investigated for anti-HIV properties, research focusing explicitly on this compound is not available in the reviewed sources.

Hepatitis C Virus (HCV)

There were no specific in vitro research findings detailing the efficacy of this compound against the Hepatitis C Virus (HCV) in the available scientific literature.

Modulation of Cellular Signaling Pathways (in vitro)

NFκB Activation Pathway Inhibition

No direct in vitro evidence was found to demonstrate that this compound inhibits the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation pathway. While some hydroxybenzamide derivatives have been generally noted for potential anti-inflammatory effects, specific studies on this compound's mechanism of action regarding NFκB were not identified.

STAT-3 Phosphorylation Modulation

A review of available scientific research yielded no studies concerning the modulation of STAT-3 (Signal Transducer and Activator of Transcription 3) phosphorylation by this compound in in vitro systems.

in vitro Antimicrobial Efficacy

Specific in vitro studies quantifying the antimicrobial efficacy of this compound against various bacterial or fungal strains were not identified in the reviewed literature. However, it has been suggested that due to its structure as a hydroxy-substituted aromatic amide, it may possess antimicrobial potential, as compounds with similar structures have demonstrated antibacterial properties against Gram-positive bacteria. smolecule.com

Photosynthetic Electron Transport Inhibition Studies

Interaction with Photosystem II (D1-protein)

This compound and its analogs are recognized as inhibitors of photosynthetic electron transport (PET). tandfonline.comtandfonline.com Their primary site of action is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. mdpi.comnih.gov Specifically, these compounds interfere with the function of the D1 protein, a core subunit of the PSII reaction center. tandfonline.commdpi.com

The D1 protein provides the binding niche for the secondary quinone electron acceptor, QB. mdpi.com Various herbicides, including ureas, triazines, and phenol-type inhibitors, act by binding to the QB site, thereby competing with the native plastoquinone (B1678516). tandfonline.commdpi.com This binding disrupts the electron flow from the primary quinone acceptor (QA) to QB, effectively blocking the photosynthetic electron transport chain and inhibiting photosynthesis. nih.gov

Trihydroxybenzamide derivatives are classified as phenol-type PET inhibitors due to their structural similarities to other phenolic compounds, such as those containing a phloroglucinol (B13840) nucleus. tandfonline.com Their mode of interaction involves binding to the D1 protein, which interrupts the normal sequence of electron transfer required for water splitting and plastoquinone reduction. tandfonline.commdpi.com The binding is non-covalent and is influenced by the specific amino acid residues within the QB binding pocket. mdpi.com

Structure-Activity Relationships for Inhibition

The inhibitory potency of trihydroxybenzamide derivatives on Photosystem II is intricately linked to their molecular structure. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features that determine the efficacy of these compounds as PET inhibitors. tandfonline.comnih.gov

For derivatives of trihydroxybenzamide, several factors are crucial for high inhibitory activity:

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the benzamide nucleus is essential for potent inhibition. tandfonline.comtandfonline.com For instance, the introduction of a nitro group (NO₂) to the trihydroxybenzamide structure has been shown to be a key determinant of inhibitory efficiency. nih.gov Studies on 3-acyl-2,4,6-trihydroxybenzamide derivatives also highlight the importance of the ketone group as an electron attractor, although it is less potent than nitro or cyano groups. tandfonline.com

Substituent Position: The position of substituents on the aromatic ring significantly affects activity. For example, in related N-phenylbenzamides, the location of substituents on the N-phenyl moiety influences both lipophilic and electronic properties, which in turn dictates the PET inhibiting activity. researchgate.net

Hydroxyl and Amide Groups: The hydroxy (-OH) and amide (-CONH₂) groups are critical for interaction with the binding site. A pharmacophore model developed for 3-nitro-2,4,6-trihydroxybenzamide derivatives identified three essential features for binding: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov The hydroxyl groups likely act as hydrogen bond donors, contributing to the specific binding within the D1 protein.

The inhibitory activity is typically quantified by the pI50 value, which is the negative logarithm of the molar concentration required for 50% inhibition of PET. tandfonline.com QSAR analyses have successfully created models that correlate these pI50 values with physicochemical parameters of the molecules, providing a predictive tool for designing new, more potent inhibitors. nih.gov

Research Findings on PET Inhibitory Activity

The following table summarizes the photosynthetic electron transport (PET) inhibitory activities of various resorcinol (B1680541) and phenol (B47542) analogs related to trihydroxybenzamides. The activity is expressed as pI50, the negative logarithm of the concentration causing 50% inhibition.

| Compound No. | Structure | pI50 |

| 28 | 2,4-Dihydroxy-3-propionylbenzamide | 4.20 |

| 29 | 2,4-Dihydroxy-5-propionylbenzamide | 4.65 |

| 30 | 2,4-Dihydroxy-N-ethyl-5-propionylbenzamide | 3.86 |

| 31 | 4-Hydroxy-3-propionylbenzamide | < 3.5 |

| 32 | 2-Hydroxy-3-propionylbenzamide | < 3.5 |

| 6 | 2,4,6-Trihydroxy-3-propionylbenzamide | 5.49 |

| Data sourced from studies on resorcinol and phenol analogs of compound 6. tandfonline.com |

Derivatization Strategies for N,2,3 Trihydroxybenzamide and Analogues

Synthetic Modifications of the Amide Group

The amide group of N,2,3-trihydroxybenzamide is a key site for synthetic modification to generate diverse analogues. While amides are generally stable functional groups, they can undergo several transformations to yield new derivatives with altered properties. wikipedia.org

N-Alkylation and N-Arylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. rsc.org This modification can influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets. rsc.org The N-alkylation of benzamides can be achieved using alcohols in the presence of catalysts like cobalt nanoparticles or palladium(II) pincer complexes. nih.govlibretexts.org For instance, various benzamides can be N-alkylated with a range of primary alcohols, yielding the corresponding N-alkyl amides in good yields. nih.gov Direct alkylation of N,N-dialkyl benzamides with methyl sulfides has also been reported using lithium diisopropylamide (LDA) as a base, providing a route to α-sulfenylated ketones. nih.govresearchgate.net

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2,3-dihydroxybenzoic acid) and ammonia. nih.govthermofisher.com This reaction, while breaking the core structure, is a fundamental chemical property of the amide group.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This converts the this compound into the corresponding aminomethyl-catechol derivative, significantly altering its chemical nature and potential biological interactions. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom. libretexts.org

Hofmann Rearrangement: Primary amides can undergo the Hofmann rearrangement in the presence of bromine and a strong base to yield a primary amine with one less carbon atom. wikipedia.orgnrochemistry.compharmdguru.com This reaction proceeds through an isocyanate intermediate which is then hydrolyzed. wikipedia.orgmasterorganicchemistry.com Applying this to this compound would theoretically produce 2,3-dihydroxyaniline. Modified versions of this rearrangement can be used for base-sensitive substrates. thermofisher.comnrochemistry.com

Table 1: Potential Synthetic Modifications of the Amide Group in this compound

| Reaction | Reagents and Conditions | Potential Product | Significance |

| N-Alkylation | Alcohol, Catalyst (e.g., Co-nanoparticles), Base | N-Alkyl-N,2,3-trihydroxybenzamide | Modulates lipophilicity and target interaction. |

| Hydrolysis | Acid or Base, Heat | 2,3-Dihydroxybenzoic acid + Ammonia | Cleavage of the amide bond. |

| Reduction | LiAlH₄ | (2,3-Dihydroxyphenyl)methanamine | Converts amide to an amine, altering functional group. |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 2,3-Dihydroxyaniline | Removes the carbonyl group, forming an aniline (B41778) derivative. |

Chemical Modifications of the Hydroxyl Groups

The three hydroxyl groups on the benzene (B151609) ring of this compound are key to its chemical reactivity and biological activity, particularly its antioxidant and metal-chelating properties. nih.gov Modification of these groups can significantly impact the compound's characteristics. A major challenge is the selective modification of one hydroxyl group over the others.

Protection and Deprotection: To achieve selective modification, protecting groups are often employed. uchicago.edugoogle.com For catechols and polyhydroxy compounds, common protecting groups include benzyl (B1604629) ethers, which are robust and can be removed by hydrogenolysis, or silyl (B83357) ethers. nih.gov The choice of protecting group is critical and must be stable to the subsequent reaction conditions while being removable without affecting other parts of the molecule. uchicago.edu For diols, cyclic acetals or ketals can be used for protection. organic-chemistry.org

O-Alkylation and O-Arylation: The hydroxyl groups can be converted to ethers through O-alkylation or O-arylation. Selective O-methylation of compounds with multiple hydroxyl groups, such as in the case of methyl 3,4,5-trihydroxybenzoate, can be challenging, often yielding a mixture of products. researchgate.net Strategies to achieve selectivity include using specific catalysts or a protection-deprotection sequence. researchgate.netrsc.org For instance, studies on the O-methylation of hydroxybenzenes with dimethyl carbonate have shown that selectivity can be engineered by controlling reaction conditions and using specific ionic liquid catalysts. rsc.org

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. nih.gov This modification can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active trihydroxybenzamide.

Oxidation: The catechol moiety is susceptible to oxidation, which can lead to the formation of quinones. nih.gov This redox activity is central to the antioxidant properties of catechol-containing compounds but can also be a route for metabolic transformation or covalent modification of biological targets. nih.gov

Table 2: Potential Modifications of the Hydroxyl Groups in this compound

| Reaction | Reagents/Strategy | Potential Product | Significance |

| Protection | Benzyl bromide, base | O-Benzyl-N,2,3-trihydroxybenzamide | Enables selective modification of other positions. |

| O-Methylation | Dimethyl sulfate (B86663) or Diazomethane | O-Methyl-N,2,3-trihydroxybenzamide | Alters hydrogen bonding capacity and lipophilicity. |

| Esterification | Acyl chloride, base | O-Acyl-N,2,3-trihydroxybenzamide | Can act as a prodrug. |

| Oxidation | Oxidizing agent (e.g., O₂) | N,2,3-trioxo-cyclohex-4-ene-1-carboxamide | Leads to reactive quinone species. |

Conjugation with Biologically Active Moieties

Conjugating this compound to other biologically active molecules, such as peptides or polymers, is a strategy to enhance its therapeutic potential. youtube.com This can improve pharmacokinetics, target specificity, and efficacy. youtube.com

The catechol and amide functionalities provide handles for conjugation. For instance, the amide nitrogen or one of the hydroxyl groups could be functionalized with a linker, which is then attached to the second molecule. Bioconjugation strategies often involve reactions that are chemoselective and proceed under mild, aqueous conditions. acs.org

Peptide Conjugation: The this compound scaffold could be attached to peptides to create peptide-drug conjugates (PDCs). nih.gov This can be achieved by forming an amide bond between a carboxylic acid on the peptide and an amine handle introduced on the trihydroxybenzamide scaffold (e.g., after a Hofmann rearrangement). Alternatively, "click chemistry" reactions can be used for efficient and specific conjugation.

Polymer Conjugation: Attachment to polymers like polyethylene (B3416737) glycol (PEG) or hyaluronic acid can improve the solubility and circulation half-life of the compound. nih.govnih.gov The conjugation can be achieved through various chemical linkages, some of which can be designed to be biodegradable, allowing for controlled release of the drug. youtube.com

PROTACs: The this compound scaffold could potentially be used in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. nih.govresearchgate.net The trihydroxybenzamide moiety could serve as the warhead that binds to a target protein, connected via a linker to an E3 ligase-binding ligand. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure affect its biological activity and for guiding the design of more potent and selective analogues. nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors provides valuable insights that can be extrapolated to this compound. acs.org This study revealed that the inhibitory activity was significantly influenced by the presence of hydroxyl and nitro groups. acs.org The analysis indicated that the number of hydroxyl groups (SsOHcount) and the presence of a nitro group (SddsN(nitro) count) were the most relevant molecular properties for inhibitory efficiency. acs.org The pharmacophore model developed from this study included features for a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring, which are all present in this compound. acs.org

SAR studies on other amide-containing scaffolds have shown that modifications to the amide linker can significantly impact activity. For example, in a series of SERCA2a activators, initial amide analogues failed to show activity, potentially due to the geometric constraints imposed by the partial double-bond character of the amide. acs.org However, reversing the amide orientation or altering the linker length could sometimes restore or modulate activity. acs.org In another study on cannabinoid receptor antagonists, increasing the length and bulk of N-alkyl substituents on an amide was generally associated with increased receptor affinity and efficacy, up to a certain point. nih.gov

These findings suggest that for this compound derivatives, the following structural features are likely to be critical for biological activity:

The number and position of hydroxyl groups: These are crucial for target binding, likely through hydrogen bonding, and for the compound's antioxidant and chelating properties.

Modifications of the amide group: N-substitution can affect lipophilicity, membrane permeability, and steric interactions within a binding pocket.

Table 3: Key SAR Insights from Analogous Compounds

| Compound Series | Key Findings | Implications for this compound |

| 3-Nitro-2,4,6-trihydroxybenzamides | Hydroxyl and nitro groups are critical for activity. A pharmacophore model includes H-bond donor/acceptor and aromatic features. | The trihydroxy substitution pattern is likely essential for activity. The amide and hydroxyls fit the pharmacophore model. |

| SERCA2a Activators | Amide linker geometry and length are crucial for activity. | Modifications to the amide group of this compound must consider the resulting geometry. |

| Cannabinoid Receptor Antagonists | Increasing N-alkyl chain length on the amide can increase affinity up to an optimal length. | Systematic variation of N-substituents could optimize the activity of this compound derivatives. |

Design of Bifunctional Polyhydroxybenzamide Analogues

The polyhydroxybenzamide scaffold, particularly the catechol moiety of this compound, is an excellent starting point for the design of bifunctional molecules. These molecules are engineered to interact with two different biological targets or to combine two distinct functions within a single chemical entity. researchgate.netsemanticscholar.org

Bifunctional Chelators: The catechol group is a well-known metal chelator. This property can be harnessed to design bifunctional chelators for radiopharmaceuticals. nih.govsemanticscholar.orgusask.ca In this design, the polyhydroxybenzamide core would bind a radiometal (like Gallium-68 or Zirconium-89), while another part of the molecule, attached via a linker, would be a targeting vector (e.g., a peptide or antibody) that directs the radiometal to a specific tissue or cell type, for applications in PET imaging or targeted radiotherapy. semanticscholar.orgusask.ca Desferrioxamine (DFO), a hydroxamate-containing siderophore, is a classic example of a chelator used for this purpose, and hydroxamate-based bifunctional chelators have been developed. researchgate.netnih.gov The this compound structure offers a similar catechol-based chelation motif.

PROTACs and Molecular Glues: As mentioned in section 7.3, the this compound scaffold could be incorporated into PROTACs. nih.govnih.gov The design of such a molecule would involve linking the trihydroxybenzamide (as the protein-of-interest binder) to a ligand for an E3 ligase. researchgate.netnih.govbiorxiv.org The linker's length and composition are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.net Peptide-based PROTACs (p-PROTACs) are also an emerging modality where a peptide sequence is used to target the protein of interest, offering an alternative design strategy. nih.govresearchgate.net

Dual-Targeting Molecules: A bifunctional analogue could be designed to inhibit two different enzymes or receptors simultaneously. This can be advantageous in complex diseases where multiple pathways are involved. The this compound core could be one pharmacophore, and a second pharmacophore could be attached through a linker, with the linker's properties optimized to allow both pharmacophores to bind to their respective targets.

The design of these bifunctional molecules is a modular process, involving the selection of appropriate targeting ligands, a suitable linker, and the core scaffold, which in this case would be based on this compound.

Conclusion and Future Perspectives in N,2,3 Trihydroxybenzamide Research

Summary of Key Research Findings

N,2,3-trihydroxybenzamide, a member of the hydroxybenzamide class of aromatic compounds, has been the subject of various studies exploring its chemical properties and biological activities. The strategic placement of three hydroxyl groups on the benzene (B151609) ring, in conjunction with an amide functional group, bestows upon it unique characteristics that are of significant interest in medicinal chemistry. smolecule.com

Key research has highlighted the potential of this compound and its derivatives in several key areas:

Iron Chelation: A significant body of research has focused on the iron-chelating properties of this compound and related compounds. The catechol (1,2-dihydroxybenzene) moiety within its structure is a key feature that enables the effective binding of iron ions. This has led to investigations into its potential for treating iron overload disorders, such as β-thalassemia major. nih.govgoogle.comnih.gov Studies on related synthetic iron chelators have demonstrated the importance of the 2,3-dihydroxybenzoyl group in creating effective agents for iron sequestration. nih.gov

Antioxidant Activity: The presence of multiple hydroxyl groups suggests inherent antioxidant properties. Like many hydroxy-substituted aromatic compounds, this compound is believed to possess the ability to scavenge free radicals, which are implicated in a variety of diseases related to oxidative stress. smolecule.com The antioxidant potential of various benzamide (B126) derivatives is an active area of research. nih.govnih.govmdpi.com

Antimicrobial and Antiviral Properties: Research has indicated that compounds structurally similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria. smolecule.com Furthermore, derivatives of trihydroxybenzamide have shown promising antiviral activity, particularly against flaviviruses, by interacting with sphingolipid pathways.

Enzyme Inhibition: The structural features of this compound and its analogs suggest their potential as enzyme inhibitors. For instance, trihydroxybenzaldoxime derivatives have been studied as inhibitors of enzymes like 1-deoxy-d-xylulose-5-phosphate synthase (DXPS), a crucial enzyme in pathogenic bacteria. nih.gov Additionally, other benzamide derivatives have been investigated as inhibitors of cholinesterases and β-secretase, enzymes relevant to neurodegenerative diseases. mdpi.com

Interactive Table: Key Research Findings on this compound and Related Compounds

| Research Area | Key Findings | Related Compounds Studied |

| Iron Chelation | The 2,3-dihydroxybenzoyl moiety is crucial for effective iron binding. nih.gov | 2,3-dihydroxybenzoic acid nih.govgoogle.com, Synthetic iron chelators nih.gov |

| Antioxidant Activity | Hydroxyl groups contribute to free radical scavenging capabilities. smolecule.com | 2-hydroxy-benzamide derivatives researchgate.net, Benzamide from Streptomyces sp. nih.gov, 1,2,3-triazole-containing nitrones nih.govmdpi.com |

| Antimicrobial/Antiviral | Activity against Gram-positive bacteria and flaviviruses observed in similar structures. smolecule.com | 2,3,4-Trihydroxybenzamide (B8443314) , 2-amino-3,4-dihydroxy-5-methoxybenzamide nih.gov |

| Enzyme Inhibition | Potential to inhibit bacterial enzymes and those involved in neurodegeneration. nih.govmdpi.com | Trihydroxybenzaldoximes nih.gov, 5-Styrylbenzamide derivatives mdpi.com, N-Benzyl/Aryl Substituted Tryptanthrin nih.gov |

Unexplored Research Avenues and Challenges

Despite the promising findings, the full potential of this compound remains largely untapped. Several research avenues warrant further exploration:

Mechanism of Action: While its iron-chelating and antioxidant activities are inferred from its structure, the precise molecular mechanisms underlying these effects and its potential interactions with biological targets require more in-depth investigation.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies focused specifically on this compound are needed. Systematically modifying the structure and observing the impact on biological activity will be crucial for designing more potent and selective derivatives.

In Vivo Efficacy and Pharmacokinetics: The majority of the current data is from in vitro studies. There is a pressing need for in vivo studies to evaluate the efficacy, pharmacokinetics, and metabolic fate of this compound.

Therapeutic Applications Beyond Iron Chelation: While iron chelation is a primary focus, its potential in other therapeutic areas, such as neuroprotection, anti-inflammatory applications, and as an anticancer agent, remains to be thoroughly investigated. smolecule.com

The primary challenge in this compound research is the limited number of studies dedicated solely to this compound. Much of the current understanding is extrapolated from research on its derivatives or related molecules. This fragmentation of information makes it difficult to build a comprehensive profile of the compound itself.

Methodological Advancements for this compound Studies

Advancements in analytical and computational techniques are poised to accelerate research on this compound.

Synthesis and Purification: Modern synthetic methodologies, such as one-pot synthesis and the use of novel catalysts, can streamline the production of this compound and its analogs with high purity and yield. google.com Advanced purification techniques like high-performance liquid chromatography (HPLC) are essential for obtaining research-grade material. nih.gov

Structural Elucidation: Techniques like X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the precise three-dimensional structure of this compound and its complexes with biological targets. nih.govresearchgate.net This information is critical for understanding its mechanism of action and for rational drug design.

Computational Modeling: In silico methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling, can be employed to predict the biological activity of new derivatives and to understand the key structural features required for activity. nih.gov Molecular docking studies can help visualize and predict the binding interactions with target enzymes or receptors.